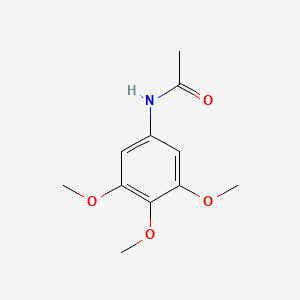

N-(3,4,5-Trimethoxyphenyl)acetamide

Descripción general

Descripción

N-(3,4,5-Trimethoxyphenyl)acetamide is an organic compound with the molecular formula C11H15NO4. It is known for its unique structure, which includes a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(3,4,5-Trimethoxyphenyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxyaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The electron-rich aromatic system and acetamide group facilitate oxidation under controlled conditions:

Mechanistic Insight :

-

Electron-donating methoxy groups activate the ring toward electrophilic oxidation.

-

Acetamide’s carbonyl stabilizes intermediates via resonance .

Reduction Reactions

Reduction targets the acetamide carbonyl or methoxy groups:

Applications :

Substitution Reactions

The methoxy and acetamide groups participate in nucleophilic substitutions:

Nucleophilic Aromatic Substitution

Acetamide Functionalization

Hydrolysis Reactions

Controlled hydrolysis modifies the acetamide group:

Coupling Reactions

The compound serves as a scaffold for synthesizing hybrid molecules:

-

Reductive Amination :

-

Chloroacetylation :

-

Triazole Coupling :

Structural Modifications and SAR Insights

-

Methoxy Groups : Critical for π-π stacking with biological targets (e.g., tubulin’s colchicine site) .

-

Acetamide Flexibility : N-Alkylation/acylation modulates solubility and binding affinity .

Industrial-Scale Reaction Optimization

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Purification | Recrystallization (ethanol) | Continuous chromatography (≥99.5% purity) . |

| Yield Enhancement | 60–70% | 85–90% via flow chemistry . |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(3,4,5-Trimethoxyphenyl)acetamide has the molecular formula and a molecular weight of 225.24 g/mol. The compound features a trimethoxyphenyl group attached to an acetamide moiety, which contributes to its reactivity and biological activity.

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a building block for more complex molecules in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells. It may inhibit tubulin polymerization, which is crucial for cell division, thereby leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its role as a potential anticancer agent is particularly noteworthy due to its capacity to disrupt microtubule dynamics .

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows it to be used as a precursor in dye synthesis.

- Pharmaceuticals : The compound is being studied as a reference compound in analytical chemistry and drug development processes.

Data Tables

Here are some summarized data points regarding the biological activities and applications:

| Application Area | Activity Type | Details |

|---|---|---|

| Chemistry | Intermediate | Used in synthesis of complex organic molecules |

| Biology | Antimicrobial | Inhibits growth of bacteria and fungi |

| Anticancer | Induces apoptosis; inhibits tubulin polymerization | |

| Medicine | Therapeutic Potential | Investigated for cancer treatment |

| Industry | Production | Used in dyes and pharmaceuticals |

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of this compound exhibited potent anticancer activity against various human cancer cell lines. The most active derivatives were found to disrupt microtubule formation effectively and induce cell cycle arrest .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound highlighted its efficacy against specific bacterial strains. The compound showed significant inhibition zones in agar diffusion tests compared to control groups.

Mecanismo De Acción

The mechanism of action of N-(3,4,5-Trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups and acetamide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4,5-Trimethoxyphenylacetic acid

- 3,4,5-Trimethoxyacetophenone

- 3,4,5-Trimethoxyamphetamine

Uniqueness

N-(3,4,5-Trimethoxyphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities .

Actividad Biológica

N-(3,4,5-Trimethoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview of its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, along with an acetamide group. This unique structure is pivotal for its biological interactions and activities.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.25 g/mol |

| Functional Groups | Methoxy (–OCH₃), Acetamide (–C(=O)NH₂) |

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative properties against various cancer cell lines. A notable study demonstrated that a related compound with the same trimethoxyphenyl fragment showed an IC₅₀ value of 0.45 μM against MGC-803 gastric cancer cells by inducing G2/M phase arrest and apoptosis .

Another study reported that a benzothiazole derivative incorporating a trimethoxyphenyl moiety inhibited tubulin polymerization at the colchicine site with an IC₅₀ of 2.87 μM in prostate cancer cells . This suggests that the trimethoxyphenyl group plays a critical role in enhancing the anticancer activity through its interaction with tubulin.

The mechanism by which this compound exerts its biological effects primarily involves:

- Tubulin Polymerization Inhibition : Compounds featuring this moiety have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division .

- Induction of Apoptosis : The ability to induce apoptosis in tumor cells has been linked to alterations in mitochondrial membrane potential and activation of apoptotic pathways .

Case Studies

- Study on MGC-803 Cells : A derivative exhibited potent antiproliferative activity with IC₅₀ values indicating effective cell cycle arrest and apoptosis induction through mitochondrial pathway alterations .

- Prostate Cancer Research : Another study highlighted a benzothiazole derivative that effectively inhibited tubulin polymerization and demonstrated promising antiproliferative abilities against multiple prostate cancer cell lines (PC3, LNCAP) with IC₅₀ values ranging from 2.04 μM to 4.31 μM .

Table 2: Summary of Antiproliferative Activities

| Compound Type | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| N-(3,4,5-Trimethoxyphenyl) Derivative | MGC-803 | 0.45 | G2/M phase arrest, apoptosis |

| Benzothiazole with Trimethoxyphenyl | PC3 | 2.04 | Tubulin polymerization inhibition |

| Benzothiazole with Trimethoxyphenyl | LNCAP | 4.31 | Tubulin polymerization inhibition |

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer properties. Its derivatives have been explored for:

- Antimicrobial Activity : Some studies suggest effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Potential applications in managing inflammatory conditions have been noted.

- CNS Activity : Investigations into central nervous system effects indicate possible neuroprotective roles .

Propiedades

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7(13)12-8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYDMLRVJRILEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195652 | |

| Record name | Acetanilide, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4304-24-9 | |

| Record name | N-(3,4,5-Trimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4304-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 3',4',5'-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(3,4,5-trimethoxyphenyl)acetamide exert its antitumor effect? What are the downstream consequences?

A1: While the provided abstracts don't explicitly detail the exact mechanism of action for all presented compounds, they highlight the role of tubulin polymerization inhibition for some derivatives. For instance, compound 7d, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide, effectively inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in a dose-dependent manner []. This suggests that this compound derivatives may interfere with microtubule dynamics, crucial for cell division, thereby halting tumor cell proliferation. Other derivatives like those studied by El-Adl et al. [] exhibit potent broad-spectrum antitumor activity, potentially by inhibiting key enzymes like EGFR-TK and B-RAF kinase, though further mechanistic studies are needed.

Q2: How does the structure of this compound derivatives influence their antitumor activity?

A2: Structure-activity relationship (SAR) studies are crucial to understanding how different structural modifications impact the biological activity of a compound. While the provided abstracts don't provide a detailed SAR analysis, we can glean some insights. For example, the inclusion of a 3-benzyl-substituted-4(3H)-quinazolinone moiety in this compound derivatives led to a significant increase in antitumor activity compared to the control drug 5-FU []. Additionally, variations in substituents at specific positions of the quinazolinone ring further modulated the activity and selectivity against different cancer cell lines []. This suggests that the 3,4,5-trimethoxyphenyl moiety might be essential for activity, while modifications to other parts of the molecule can fine-tune potency and target specificity. Further research exploring a wider range of derivatives is needed to establish a comprehensive SAR profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.